2-Acetoxymethyl-6-chloroaniline
Description
However, structural analogs with chloro and alkyl/functional group substitutions on the aniline ring are available for comparative analysis. These analogs include 2-Chloro-6-methylaniline (CAS 87-63-8), 2-chloro-6-fluoroaniline (CAS 452-83-5), and positional isomers like o-chloroaniline (CAS 95-51-2) and m-chloroaniline (CAS 108-42-9).
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2-amino-3-chlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5,11H2,1H3 |
InChI Key |
QOHHGLHNOSOWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of chloro-substituted anilines and derivatives from the evidence:
Structural and Electronic Effects
Substituent Position :
- Ortho-substituted compounds (e.g., 2-Chloroaniline) exhibit steric hindrance and reduced solubility compared to meta-substituted analogs. For example, m-chloroaniline has a higher boiling point (230.5°C) than o-chloroaniline (208.8°C) due to reduced intermolecular interactions in the ortho isomer .
- Fluoro vs. Methyl Groups : 2-Chloro-6-fluoroaniline (electron-withdrawing F) may exhibit different reactivity in electrophilic substitution compared to 2-Chloro-6-methylaniline (electron-donating CH₃) .
Toxicity and Handling
- m-Chloroaniline has been evaluated for industrial safety, requiring stringent handling protocols .
- Methyl-Substituted Derivatives: 2-Chloro-6-methylaniline lacks explicit toxicity data in the evidence but shares structural alerts (aromatic amine) with known carcinogens .
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